molecular formula C14H11NO B3242298 2'-Methoxy-1,1'-biphenyl-2-carbonitrile CAS No. 150766-96-4

2'-Methoxy-1,1'-biphenyl-2-carbonitrile

Cat. No. B3242298
CAS RN: 150766-96-4
M. Wt: 209.24 g/mol
InChI Key: PCUZYARVXOCSDA-UHFFFAOYSA-N
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Description

2’-Methoxy-1,1’-biphenyl, also known as 2-Methoxybiphenyl, is a chemical compound with the molecular formula C13H12O . It is also known by other names such as Anisole, o-phenyl-; o-Phenylanisole; 2-Phenylanisole; o-Methoxybiphenyl; 2-Hydroxybiphenyl methyl ether; 2-Methoxydiphenyl; biphenyl-2-yl methyl ether .


Molecular Structure Analysis

The molecular structure of 2’-Methoxy-1,1’-biphenyl can be represented by the IUPAC Standard InChI: InChI=1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2’-Methoxy-1,1’-biphenyl is 184.2338 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Green Corrosion Inhibitors

2-Aminobenzene-1,3-dicarbonitriles derivatives, including compounds related to 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, have been investigated for their corrosion inhibition properties. One study highlighted their effectiveness as green corrosion inhibitors for mild steel in acidic environments. These compounds exhibited high inhibition efficiency, with adsorption following the Langmuir adsorption isotherm, supported by electrochemical, thermodynamic, and surface analyses (Verma, Quraishi, & Singh, 2015).

Anticonvulsant Activity

Pyrimidine-5-carbonitrile derivatives, synthesized from reactions involving similar methoxy-substituted compounds, were evaluated for their anticonvulsant and neurotoxicity effects. Certain derivatives demonstrated significant activity, indicating potential for further therapeutic research (Shaquiquzzaman et al., 2012).

Quantum Chemical Studies on Corrosion Inhibition

Computational studies on novel quinoline derivatives related to 2'-Methoxy-1,1'-biphenyl-2-carbonitrile showed promising corrosion inhibition effects on iron, correlating experimental and theoretical inhibition efficiencies. These findings underline the potential of methoxy-substituted compounds in protecting metals from corrosion (Erdoğan et al., 2017).

Antimicrobial Activity

Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrated significant antimicrobial activity. This highlights the versatility of methoxy-substituted carbonitriles in developing new antimicrobial agents (Puthran et al., 2019).

Photophysical Properties

Methoxy- or cyano-substituted thiophene/phenylene co-oligomers, including compounds similar to 2'-Methoxy-1,1'-biphenyl-2-carbonitrile, have been synthesized for lasing applications. Their unique crystalline forms and optoelectronic characteristics make them potential candidates for optoelectronic devices (Matsuo et al., 2020).

properties

IUPAC Name

2-(2-methoxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUZYARVXOCSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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